molecular formula C17H24N6O B6778573 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Cat. No.: B6778573
M. Wt: 328.4 g/mol
InChI Key: RPLFKUIWLZZIBM-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound that features a unique combination of imidazole, piperidine, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Indazole Synthesis: The indazole ring can be formed through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The final compound is obtained by coupling the imidazole and piperidine intermediates with the indazole carboxamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and indazole rings, leading to the formation of N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole and indazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties.

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets, including enzymes and receptors.

    Biology: The compound is used in studies exploring its effects on cellular processes and signaling pathways.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide involves its binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of signaling pathways, alteration of gene expression, and changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole-3-carboxamide and 2-phenylindazole share structural similarities and biological activities.

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-methylimidazole are structurally related and exhibit similar chemical reactivity.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and 4-phenylpiperidine have comparable structural features and pharmacological properties.

Uniqueness

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is unique due to its specific combination of imidazole, piperidine, and indazole moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-22-9-6-18-17(22)23-7-4-14(5-8-23)20-16(24)12-2-3-15-13(10-12)11-19-21-15/h6,9,11-12,14H,2-5,7-8,10H2,1H3,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLFKUIWLZZIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(CC2)NC(=O)C3CCC4=C(C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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